1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;;/h1-3,13H,4-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBGKHGFVDCZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864512-47-0 | |
| Record name | 1-(2,3-Dichlorophenyl)piperazine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9SA9T7CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 2,3 Dichlorophenyl Piperazine Dihydrochloride
Optimization of Synthetic Processes
Yield Enhancement Strategies
Significant research has been directed towards maximizing the yield of 1-(2,3-dichlorophenyl)piperazine (B491241) dihydrochloride (B599025). Strategies primarily involve the optimization of reaction parameters and the exploration of alternative synthetic routes.
One common industrial method involves the cyclization reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com The yield of this reaction is highly sensitive to temperature and duration. As detailed in a patented method, increasing the reaction temperature from 120°C to 200°C can decrease the required reaction time from 34 hours to just 4 hours, while simultaneously increasing the yield from 59.5% to 65.6%. patsnap.compatsnap.com Optimizing the mass ratio of the reactants, specifically 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride (recommended range of 1:0.8 to 1:2.0), is also crucial for maximizing product output. google.compatsnap.com
Another effective strategy involves a one-pot reductive cyclization starting from 2,3-dichloronitrobenzene. This method, which uses iron powder for the in-situ reduction of the nitro group, has been reported to achieve yields of up to 80.5%. google.com The reaction is typically conducted at 120-135°C for 15-25 hours in the presence of catalysts like potassium iodide and tetrabutylammonium (B224687) bromide. google.com This approach is noted for being more environmentally friendly as it utilizes the hydrogen chloride generated during the reaction process. google.com
The use of catalysts has also been explored to enhance reaction yields. One study reported a yield of 88% for the free base, 1-(2,3-dichlorophenyl)piperazine, by reacting 2,3-dichloroaniline and bis(2-chloroethyl)ethylamine (B1220662) in xylene in the presence of p-toluene sulfonic acid and tetrabutylammonium bromide at 130-135°C. chemicalbook.com
Table 1: Comparison of Synthetic Methodologies and Yields
| Starting Materials | Reaction Conditions | Catalysts/Reagents | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloroaniline, bis(2-chloroethyl)amine hydrochloride | 120°C | None specified | 34 hours | 59.5 | google.compatsnap.com |
| 2,3-Dichloroaniline, bis(2-chloroethyl)amine hydrochloride | 200°C | None specified | 4 hours | 65.6 | google.compatsnap.com |
| 2,3-Dichloronitrobenzene, bis(2-chloroethyl)amine hydrochloride | 120-135°C | Iron powder, KI, Tetrabutylammonium bromide | 15-25 hours | 80.5 | google.com |
| 2,3-Dichloroaniline, bis(2-chloroethyl)ethylamine | 130-135°C, Xylene | p-Toluene sulfonic acid, Tetrabutylammonium bromide | 48 hours | 88 (free base) | chemicalbook.com |
| 2,3-Dichloroaniline, bis(2-chloroethyl)amine | 150°C (Batch) | None specified | 8 hours | ~60 | tue.nl |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. This technology has been successfully applied to the synthesis of 1-(2,3-dichlorophenyl)piperazine and its derivatives, offering a green chemistry approach by reducing reaction times and solvent usage. jocpr.com
In the synthesis of the key intermediate, the condensation of 2,3-dichloroaniline with bis-(2-chloroethylamine) hydrochloride can be completed in minutes rather than hours. One report indicates that using microwave irradiation can complete the reaction in under two minutes, with a notable increase in yield of over 10% compared to conventional heating methods. jocpr.com
This rapid and efficient methodology extends to the synthesis of subsequent products. For instance, the N-alkylation of 1-(2,3-dichlorophenyl)piperazine to produce Aripiprazole (B633) has been achieved under solvent-free, microwave-assisted conditions. The reaction, conducted with a phase transfer catalyst, can achieve yields of 70-80% in just a few minutes, demonstrating the significant time and resource efficiency of this technique. scispace.com
Structural Confirmation Methodologies
The structural integrity of 1-(2,3-dichlorophenyl)piperazine dihydrochloride is confirmed using standard spectroscopic techniques, primarily Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive evidence of the molecular structure. Although a specific spectrum for the 2,3-dichloro derivative is not readily published, its expected features can be accurately predicted based on its structure and data from closely related analogs like 1-(3-chlorophenyl)piperazine (B195711) hydrochloride. chemicalbook.com The spectrum would exhibit distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperazine (B1678402) ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would display characteristic absorption bands confirming its key structural components.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Region | Expected Signal/Absorption |
|---|---|---|
| ¹H NMR | ~7.0 - 7.5 ppm | Complex multiplet pattern corresponding to the 3 protons on the dichlorophenyl ring. |
| ~3.2 - 3.6 ppm | Broad multiplets corresponding to the 8 protons of the two -CH₂-N-CH₂- groups of the piperazine ring. | |
| ~9.5 - 10.0 ppm | A broad singlet corresponding to the two protons of the secondary and tertiary ammonium (B1175870) hydrochlorides (-N⁺H₂- and -N⁺H-). | |
| IR | 2400-2800 cm⁻¹ | Broad absorption due to the N-H stretch of the ammonium hydrochloride salt. |
| 2850-3000 cm⁻¹ | C-H stretching vibrations for the aliphatic protons of the piperazine ring. | |
| ~3050-3100 cm⁻¹ | C-H stretching for the aromatic protons. | |
| ~1450-1600 cm⁻¹ | C=C stretching vibrations within the aromatic ring. | |
| 1000-1350 cm⁻¹ | C-N stretching vibrations. | |
| 700-850 cm⁻¹ | C-Cl stretching vibrations. |
Chemical Reactivity and Derivatization
1-(2,3-Dichlorophenyl)piperazine exhibits reactivity at several sites: the secondary amine of the piperazine ring, the tertiary amine, and the chloro-substituted aromatic ring. This allows for a wide range of derivatization reactions.
Oxidation and Reduction: The piperazine moiety can undergo oxidation, for example at the nitrogen atoms to form N-oxides, using oxidizing agents like hydrogen peroxide. While specific examples for this compound are sparse, this is a general reaction for piperazines. Reduction reactions can also be performed, although the existing structure is largely saturated. Reductive amination is a key method for creating N-alkyl piperazine derivatives. mdpi.com
Substitution: The most significant reaction for this compound is the nucleophilic substitution at the secondary amine (N-4 position) of the piperazine ring. This N-alkylation is the cornerstone of its use as a pharmaceutical intermediate. For example, it is reacted with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone to synthesize Aripiprazole. jocpr.comscispace.com This reaction creates a new carbon-nitrogen bond and attaches the butoxy-quinolinone side chain.
Suzuki Coupling: The two chlorine atoms on the phenyl ring serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. wikipedia.org This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl chloride with an organoboron species (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This powerful method enables the synthesis of novel biphenyl (B1667301) derivatives or the introduction of various other organic substituents in place of the chlorine atoms, offering a route to a diverse library of new chemical entities. researchgate.netharvard.edu
Table 3: Examples of Derivatization Reactions
| Reaction Type | Reactant(s) | Product Type | Significance |
|---|---|---|---|
| N-Alkylation (Substitution) | Alkyl halides (e.g., 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone) | N-substituted piperazine derivatives (e.g., Aripiprazole) | Core reaction for the synthesis of several antipsychotic drugs. |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted phenylpiperazine derivatives | Creates novel C-C bonds on the aromatic ring, enabling synthesis of diverse analogs. |
| N-Oxidation | Oxidizing agents (e.g., H₂O₂) | Piperazine N-oxides | General reaction for tertiary amines, potentially modifying pharmacological properties. |
Receptor Interactions and Pharmacological Profile of 1 2,3 Dichlorophenyl Piperazine Dihydrochloride
Dopamine (B1211576) Receptor Modulation
1-(2,3-Dichlorophenyl)piperazine (B491241) exhibits a significant affinity for dopamine receptors, particularly the D2 and D3 subtypes. wikipedia.org Its activity at these receptors is characterized by partial agonism, a mechanism that allows it to act as a stabilizer of the dopamine system. nih.govmedizinonline.com This dual functionality enables it to antagonize excessive dopamine activity, which is linked to the positive symptoms of psychosis, while providing sufficient stimulation in areas of low dopamine activity, potentially addressing negative and cognitive symptoms. nih.govnih.gov
D2 Receptor Interactions (e.g., Partial Agonism)
The 1-(2,3-dichlorophenyl)piperazine moiety is a core component of several second-generation antipsychotics known for their dopamine D2 receptor partial agonism. nih.gov This property is a departure from traditional antipsychotics that act as full antagonists at the D2 receptor. nih.gov As a partial agonist, 1-(2,3-dichlorophenyl)piperazine can occupy D2 receptors and elicit a response that is lower than that of the endogenous neurotransmitter, dopamine. medizinonline.com This intrinsic activity is crucial for its modulatory effects on dopaminergic neurotransmission. nih.gov The 2,3-dichlorophenyl group on the piperazine (B1678402) scaffold plays a key role in its binding to the D2 receptor, fitting into a specific binding pocket. nih.gov
D3 Receptor Interactions (e.g., Partial Agonism, Agonism, Antagonism)
The dopamine D3 receptor has emerged as a significant target for the therapeutic intervention of substance abuse and neuropsychiatric disorders. acs.org 1-(2,3-Dichlorophenyl)piperazine has demonstrated notable interactions with the D3 receptor, exhibiting partial agonist activity. wikipedia.orgnih.gov In some contexts, analogs containing the 2,3-dichlorophenylpiperazine moiety have shown high, subnanomolar affinity for the D3 receptor. acs.org Depending on the rest of the molecular structure it is part of, this moiety can contribute to antagonist or partial agonist profiles at the D3 receptor. acs.org The development of D3 receptor selective ligands has been challenging due to the high similarity in structure between D2 and D3 receptors. acs.orgnih.gov
Selectivity Profiles (e.g., D3 over D2 receptors)
A key aspect of the pharmacological profile of compounds containing the 1-(2,3-dichlorophenyl)piperazine moiety is their selectivity for D3 receptors over D2 receptors. acs.orgnih.gov Research has shown that the 2,3-dichlorophenyl substituent can contribute to enhanced D3 receptor affinity and selectivity. acs.org For instance, certain N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides have demonstrated over 1000-fold selectivity for the D3 receptor compared to the D2 receptor. nih.gov This selectivity is a sought-after characteristic in the development of novel therapeutic agents, as it may offer a more targeted approach with a reduced side-effect profile. acs.orgnih.gov
Table 1: Dopamine Receptor Interactions of 1-(2,3-Dichlorophenyl)piperazine and Related Compounds
| Receptor Subtype | Interaction Type | Key Findings |
|---|---|---|
| D2 Receptor | Partial Agonism | Acts as a stabilizer of the dopamine system. nih.govmedizinonline.com The 2,3-dichlorophenyl group is crucial for binding. nih.gov |
| D3 Receptor | Partial Agonism/Antagonism | Exhibits high affinity, sometimes in the subnanomolar range. wikipedia.orgacs.orgnih.gov |
| Selectivity | D3 over D2 | The 2,3-dichlorophenyl substituent can significantly enhance D3 selectivity. acs.orgnih.gov |
Serotonin (B10506) Receptor Modulation
In addition to its effects on the dopamine system, 1-(2,3-dichlorophenyl)piperazine and its analogs interact with various serotonin (5-HT) receptor subtypes. This interaction is a common feature of atypical antipsychotics and contributes to their broader therapeutic effects. nih.gov
5-HT Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A)
Arylpiperazine compounds are known to interact with 5-HT1A receptors, often acting as partial agonists. nih.govresearchgate.net This activity is thought to contribute to the anxiolytic and antidepressant effects of some medications. researchgate.net Furthermore, antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics and is believed to play a role in mitigating some of the side effects associated with D2 receptor blockade. nih.govdrugbank.com While the direct activity of 1-(2,3-dichlorophenyl)piperazine itself at these receptors is not as extensively characterized as its dopamine receptor interactions, its presence in molecules like aripiprazole (B633), which is a 5-HT1A partial agonist and a potent 5-HT2A antagonist, highlights the importance of this moiety in modulating the serotonin system. nih.gov The related compound, m-chlorophenylpiperazine (mCPP), has been shown to be a partial agonist at 5-HT2A receptors and an agonist at 5-HT2C receptors. nih.govnih.gov
Table 2: Serotonin Receptor Interactions of Phenylpiperazine Analogs
| Receptor Subtype | Interaction Type | Significance |
|---|---|---|
| 5-HT1A | Partial Agonism | Contributes to potential anxiolytic and antidepressant effects. nih.govresearchgate.net |
| 5-HT2A | Antagonism | May reduce side effects associated with D2 receptor blockade. nih.govdrugbank.com |
Other Neurotransmitter Receptor Interactions (e.g., Sigma Receptors, Cannabinoid CB2 Receptors)
The pharmacological profile of 1-(2,3-dichlorophenyl)piperazine extends beyond the dopamine and serotonin systems to include interactions with other important neurotransmitter receptors.
Research into piperazine derivatives has revealed affinities for sigma receptors (σ1 and σ2). acs.orgnih.gov These receptors are involved in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders. nih.gov While specific data on 1-(2,3-dichlorophenyl)piperazine's direct interaction with sigma receptors is limited, the broader class of piperazine-containing compounds has shown significant activity at these sites. acs.org
The cannabinoid CB2 receptor is another area of interest in drug discovery, particularly for its role in inflammation and pain. nih.govmdpi.com The pharmacological modulation of the CB2 receptor is being explored for its therapeutic potential in a range of conditions, including substance use disorders. mdpi.com Although direct evidence linking 1-(2,3-dichlorophenyl)piperazine to CB2 receptor binding is not well-established, the exploration of diverse chemical scaffolds for their activity at this receptor is an active area of research. nih.gov
Table 3: Other Receptor Interactions
| Receptor Family | Potential Interaction | Therapeutic Relevance |
|---|---|---|
| Sigma Receptors | Affinity for σ1 and σ2 | Potential for treating neurological and psychiatric disorders. acs.orgnih.gov |
| Cannabinoid CB2 Receptors | Exploratory | Potential therapeutic target for inflammation, pain, and substance use disorders. nih.govmdpi.com |
Comparative Receptor Binding Affinity Studies with Analogues
The substitution pattern on the phenyl ring of arylpiperazine compounds significantly influences their binding affinity and selectivity for various receptors, particularly dopamine and serotonin receptor subtypes. Studies comparing 1-(2,3-dichlorophenyl)piperazine (DCPP) with its analogues reveal critical structure-activity relationships (SAR).
In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the 2,3-dichloro substitution on the phenylpiperazine moiety, as seen in the analogue of DCPP, resulted in the highest binding affinity for the dopamine D3 receptor (D3R), with a Ki value in the subnanomolar range. acs.org When compared to an unsubstituted phenylpiperazine analogue, which showed lower affinity, and a 2-methoxyphenylpiperazine analogue, which displayed a nearly 10-fold higher affinity at the D2 receptor (D2R) thereby reducing D2R/D3R selectivity, the 2,3-dichloro analogue demonstrated superior D3R affinity. acs.org
Further modifications to the arylpiperazine structure highlight the importance of the dichlorophenyl group. For instance, replacing the 2,3-dichlorophenyl moiety with other substituents often leads to a decrease in affinity or selectivity. The positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), is known to act as a serotonin releaser and a β1-adrenergic receptor blocker, indicating that the specific placement of the chlorine atoms is crucial for the receptor interaction profile. wikipedia.org
Structure-activity relationship studies on a series of N-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamides, where DCPP forms the core arylpiperazine structure, have shown that the 2,3-dichloro substitution is a key feature for high-affinity and selective binding to D3 receptors. nih.gov In one study, the DCPP-containing lead compound, NGB 2904, had a high affinity for the human D3 receptor (Ki = 2.0 nM) and a 56-fold selectivity over the D2 receptor. researchgate.net Analogues designed from this lead structure, which maintained the DCPP core, also demonstrated potent D3 receptor binding. researchgate.net
The following interactive data table summarizes the comparative binding affinities of DCPP-containing compounds and their analogues at dopamine D2 and D3 receptors.
Interactive Data Table: Comparative Dopamine Receptor Binding Affinities of 1-(2,3-Dichlorophenyl)piperazine Analogues
| Compound | Phenylpiperazine Substitution | D3 Ki (nM) | D2L Ki (nM) | D2/D3 Selectivity Ratio |
|---|---|---|---|---|
| NGB 2904 (Lead Compound) | 2,3-Dichloro | 2.0 | 112 | 56 |
| Compound 29 | 2,3-Dichloro | 0.7 | 93.3 | 133 |
| Compound 8 | 2,3-Dichloro | Subnanomolar | - | - |
| Compound 6 (Analogue) | Unsubstituted Phenyl | - | - | - |
| Compound 7 (Analogue) | 2-Methoxyphenyl | - (3-fold > Cpd 6) | - (10-fold > Cpd 6) | Reduced vs Cpd 6 |
Note: Data is compiled from multiple studies for comparative purposes. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. '-' indicates data not specified in the cited sources. acs.orgresearchgate.net
Functional Assays of Receptor Activity (e.g., Adenylyl Cyclase Inhibition, Mitogenesis)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a specific receptor. For 1-(2,3-dichlorophenyl)piperazine and its derivatives, functional activity has been primarily characterized at dopamine receptors. It has been shown to act as a partial agonist at both D2 and D3 dopamine receptors. wikipedia.org
In studies involving more complex analogues containing the DCPP moiety, the functional effects have been further elucidated. For example, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), a derivative of the DCPP-containing lead NGB 2904, was evaluated for its functional activity at human D3 receptors expressed in Chinese hamster ovary (CHO) cells. researchgate.net This compound was found to inhibit the mitogenesis stimulated by the dopamine agonist quinpirole, confirming its antagonist properties at the D3 receptor. researchgate.net
Compound 29 demonstrated potent antagonism with an EC50 value of 3.0 nM in the mitogenesis assay. researchgate.net This was nearly five times more potent than the parent lead compound, NGB 2904, which had an EC50 of 14.4 nM in the same assay. researchgate.net These findings indicate that while the DCPP core contributes significantly to binding affinity, modifications to other parts of the molecule can greatly enhance functional potency as an antagonist.
The following interactive data table presents the functional antagonist activity of DCPP-containing compounds in a mitogenesis assay.
Interactive Data Table: Functional Antagonist Activity at the D3 Receptor (Mitogenesis Assay)
| Compound | D3 Functional Antagonism (EC50, nM) |
|---|---|
| NGB 2904 | 14.4 |
| Compound 29 | 3.0 |
Note: EC50 represents the half-maximal effective concentration for inhibiting quinpirole-stimulated mitogenesis. Lower values indicate greater functional potency. researchgate.net
Structure Activity Relationship Sar Studies of 1 2,3 Dichlorophenyl Piperazine Dihydrochloride Derivatives
Influence of Dichlorophenyl Moiety and Substitution Patterns
Positional Isomers and Receptor Selectivity
The specific arrangement of chlorine atoms on the phenyl ring dramatically alters the pharmacological profile of the resulting compound. A prime example is the comparison between 1-(2,3-dichlorophenyl)piperazine (B491241) (2,3-DCPP) and its positional isomer, 1-(3,4-dichlorophenyl)piperazine (B178234) (3,4-DCPP). While 2,3-DCPP is known to act as a partial agonist at dopamine (B1211576) D2 and D3 receptors, 3,4-DCPP exhibits a completely different mechanism of action. wikipedia.org It functions as a serotonin (B10506) releaser through the serotonin transporter and also acts as a β1-adrenergic receptor blocker, albeit with relatively low affinity for these targets. wikipedia.org
Further substitution can also modulate activity. The addition of a third chlorine atom to create 3,4,5-Trichlorophenylpiperazine is another recognized substitution pattern. wikipedia.org In a different series of compounds designed as potential anticancer agents, derivatives containing a 1-(3,4-dichlorophenyl)piperazine substituent were found to be the most cytotoxic, suggesting that this specific substitution pattern is highly preferred for that particular biological activity. nih.gov
Optimization of Receptor Binding and Functional Selectivity
The 2,3-dichlorophenyl moiety is a key component in the design of selective D3 receptor antagonists. nih.gov In the development of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, the nature of the aryl group at the other end of the molecule works in concert with the dichlorophenylpiperazine fragment to determine functional activity. Research has shown that by varying the arylcarboxamide moiety while retaining the 1-(2,3-dichlorophenyl)piperazine core, the intrinsic activity of the compounds at the D3 receptor can be significantly modulated, ranging from antagonist to agonist behavior. nih.gov
Docking studies provide a molecular basis for these observations, suggesting that interactions at the extracellular end of the transmembrane helix 7 (TM7) contribute significantly to the D3 versus D2 receptor selectivity of these ligands. acs.org The 4-phenylpiperazine scaffold, including the 2,3-dichloro substituted variant, is recognized as a primary recognition moiety for the orthosteric binding site (OBS) across the D2-like receptor family. nih.gov
| Compound/Substitution | Primary Receptor(s) | Observed Activity/Affinity | Reference |
|---|---|---|---|
| 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) | Dopamine D2, D3 | Partial agonist; core for high-affinity D3 ligands. | wikipedia.org |
| 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) | Serotonin Transporter, β1-Adrenergic | Serotonin releaser, receptor blocker. | wikipedia.org |
| 2,3-Dichlorophenyl vs. 2-Methoxyphenyl | Dopamine D3 | 2,3-diCl substitution gives higher D3 affinity but lower D2/D3 selectivity. | acs.orgnih.gov |
Impact of Piperazine (B1678402) Ring Modifications
Modifications to the piperazine ring itself offer another avenue for modulating the pharmacological properties of these derivatives. The rigid structure of the piperazine ring is often considered essential for maintaining activity. nih.gov However, strategic substitutions on the ring can lead to significant gains in affinity and selectivity for specific receptors.
In a series of 1-piperazino-3-arylindans, the introduction of small substituents at the 2-position of the piperazine ring—such as 2-methyl, 2,2-dimethyl, 2-spirocyclobutyl, or 2-spirocyclopentyl—was found to dramatically increase affinity and selectivity for the dopamine D1 receptor. nih.govacs.org This suggests that the piperazine ring can be modified to fine-tune interactions with specific receptor subtypes, potentially by inducing a different binding mode at the receptor site. nih.govacs.org Further studies on N-substitution of the piperazine ring with various heterocyclic moieties, such as indole (B1671886) rings, have shown that this position can accommodate bulky groups while maintaining high affinity and selectivity for the D3 receptor. nih.gov
| Parent Scaffold | Piperazine Ring Modification | Effect on Affinity/Selectivity | Reference |
|---|---|---|---|
| 1-Piperazino-3-arylindan | Unsubstituted | Baseline D1/D2 affinity. | nih.gov |
| 1-Piperazino-3-arylindan | 2-Methyl or 2,2-Dimethyl substitution | Significantly increased D1 affinity and D1 selectivity. | nih.govacs.org |
| Tetrahydronaphthalen-2-ol derivative | N-substitution with substituted indole rings | Maintains high D3 affinity and selectivity. | nih.gov |
Effects of Linking Chain Variations
Alkyl Chain Length and Affinity
The length of the alkyl chain linker has been systematically studied. In a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, varying the alkyl chain length between three and five carbons (C3-C5) resulted in a wide range of D3 binding affinities, with Ki values from 1.4 nM to 1460 nM. nih.gov This demonstrates a clear relationship between linker length and receptor affinity. Similarly, for long-chain arylpiperazines targeting serotonin receptors, the impact of the linker length on 5-HT1A receptor affinity was found to be pronounced. uniba.it These findings underscore that an optimal linker length is required to achieve high-potency binding.
Conformational Studies and Binding Poses
Molecular docking and conformational analysis have provided significant insights into how these derivatives bind to their receptor targets. A crucial interaction for many arylpiperazine ligands, including those with the 2,3-dichlorophenyl moiety, is the formation of a salt bridge between the protonated nitrogen of the piperazine ring and a highly conserved aspartate residue in the receptor's transmembrane domain 3 (TM3), such as Asp110 in the D3 receptor. researchgate.netbg.ac.rs
The arylpiperazine portion typically binds within the orthosteric binding site (OBS). nih.govnih.gov Specifically, for the D2 receptor, docking studies have shown that in addition to the salt bridge with Asp86, the aromatic ring of the arylpiperazine engages in edge-to-face π-stacking interactions with hydrophobic residues like Phenylalanine (Phe178), Tryptophan (Trp182), and Tyrosine (Tyr216). bg.ac.rsbg.ac.rs The specific orientation of the ligand within this pocket can be influenced by other parts of the molecule, such as the linker and terminal fragment, leading to different binding poses and, consequently, different biological activities. mdpi.com For example, molecular modeling of bitopic ligands has shown that while the N-(2,3-dichlorophenyl)piperazine nucleus occupies the OBS, the linker and a secondary pharmacophore can extend to interact with a less conserved secondary binding pocket, which can confer receptor subtype selectivity. nih.gov
Incorporation of Hybrid Substituents and Novel Scaffolds
The exploration of hybrid molecules, which combine the 1-(2,3-dichlorophenyl)piperazine moiety with other heterocyclic systems, represents a strategic approach to developing novel derivatives with potentially enhanced or modulated biological activities. This concept involves chemically uniting the core piperazine scaffold with other pharmacologically relevant structures to create a single, new chemical entity. The goal is to leverage the favorable properties of each component to achieve synergistic effects, improved target selectivity, or a modified pharmacokinetic profile.
One avenue of investigation involves the fusion of the 1-(2,3-dichlorophenyl)piperazine core with various five- and six-membered heterocyclic rings known for their diverse biological activities. For instance, incorporating scaffolds such as pyrazole, thiazole, or thieno[3,2-d]pyrimidine (B1254671) could yield hybrid compounds with unique pharmacological profiles. nih.govnih.gov The structure-activity relationship (SAR) of such hybrids would depend significantly on the nature of the linked heterocycle and the length and flexibility of the linker connecting the two moieties.
For example, a detailed SAR study on piperazinone-containing thieno[3,2-d]pyrimidines demonstrated that these derivatives were more potent and selective for their target compared to their piperazine counterparts. nih.gov This suggests that replacing or modifying parts of a known scaffold with novel heterocyclic rings can lead to significant improvements in biological effect.
Another approach is the development of bitopic ligands, where the 1-(2,3-dichlorophenyl)piperazine group acts as the primary pharmacophore (PP) that binds to the orthosteric binding site of a receptor, while a second pharmacophore, connected via a linker, interacts with a secondary binding pocket (SP). nih.gov This strategy has been employed to enhance receptor subtype selectivity. The functional profile of such bitopic ligands, whether they act as agonists, antagonists, or partial agonists, is often retained from the primary pharmacophore, but the allosteric behavior can be finely tuned by modifying the linker and the secondary pharmacophore. nih.gov
The table below illustrates hypothetical hybrid structures based on the 1-(2,3-dichlorophenyl)piperazine scaffold, showcasing the diversity of potential modifications.
| Scaffold Type | Hybrid Moiety | Potential Impact on Activity |
| Bitopic Ligand | Linked Secondary Pharmacophore | Modulation of allosteric properties and receptor subtype selectivity. |
| Fused Heterocycle | Thieno[3,2-d]pyrimidine | Potential for increased potency and selectivity. |
| Hybrid Compound | Pyrazole or Thiazole | Introduction of new biological activities or enhancement of existing ones. |
The construction of novel scaffolds can also be achieved through heterocyclic merging, a strategy that creates stereochemically diverse and complex molecules. nih.gov By starting with chiral building blocks, it is possible to generate unique, enantiomerically pure heterocyclic scaffolds that incorporate the core piperazine structure in a fused or spirocyclic manner. nih.gov This approach allows for the exploration of new chemical space and the generation of derivatives with precisely defined three-dimensional arrangements, which is crucial for optimizing interactions with biological targets.
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques are indispensable tools for elucidating the structure-activity relationships of 1-(2,3-dichlorophenyl)piperazine dihydrochloride (B599025) derivatives. mdpi.com These in-silico methods provide valuable insights into the molecular interactions between ligands and their biological targets, guiding the rational design of new compounds with improved properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. wu.ac.th By developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the potency of novel derivatives. wu.ac.th Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D maps that visualize the regions around a molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence activity. mdpi.com This information is instrumental in identifying key structural features required for optimal biological effect.
Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For derivatives of 1-(2,3-dichlorophenyl)piperazine, docking studies can reveal the specific binding modes within the active site of a target protein. By analyzing the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, researchers can understand why certain structural modifications lead to increased or decreased activity. researchgate.netnih.gov The binding energy calculated from docking simulations can also serve as an estimate of the ligand's affinity for the target. nih.gov
The integration of these computational approaches provides a comprehensive framework for SAR elucidation. For example, a typical workflow might involve generating a library of virtual derivatives, using QSAR to predict their activities, docking the most promising candidates into the target receptor to understand their binding modes, and finally, running MD simulations to confirm the stability of the ligand-receptor complexes. mdpi.comresearchgate.netnih.gov This synergistic use of computational tools accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net
The table below summarizes key computational techniques and their applications in the SAR of 1-(2,3-dichlorophenyl)piperazine derivatives.
| Computational Technique | Application in SAR Elucidation | Key Insights Provided |
| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on molecular fields. | Identifies favorable and unfavorable steric, electrostatic, and hydrophobic regions for substitution. |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target. | Reveals key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex. | Assesses the stability of binding modes and identifies conformational changes. |
| ADMET Prediction | In-silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Guides the selection of compounds with favorable pharmacokinetic properties. mdpi.com |
Chirality and Enantioselectivity in Ligand Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the design of ligands derived from 1-(2,3-dichlorophenyl)piperazine. The introduction of stereocenters into these molecules can lead to enantiomers or diastereomers that exhibit significantly different pharmacological properties, including binding affinity, efficacy, and metabolic stability. nih.gov
The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is a well-established principle in pharmacology. One enantiomer, the eutomer, may fit perfectly into a binding site and elicit the desired biological response, while its counterpart, the distomer, may have lower affinity, no activity, or even produce off-target effects. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential for developing selective and effective therapeutic agents.
In the context of 1-(2,3-dichlorophenyl)piperazine derivatives, chirality can be introduced at various positions, such as on a substituent attached to the piperazine ring or within a novel scaffold that incorporates the core structure. For instance, in the design of bitopic ligands, incorporating a chiral center within the linker region can influence the spatial orientation of the secondary pharmacophore, leading to differences in binding affinity and selectivity between enantiomers. nih.gov The separation of enantiomeric pairs using techniques like chiral preparative High-Performance Liquid Chromatography (HPLC) is a crucial step in evaluating the pharmacological properties of each stereoisomer individually. nih.gov
The development of stereochemically diverse libraries of compounds is a powerful strategy for exploring the impact of chirality on biological activity. nih.gov By systematically varying the stereochemistry at different positions within the molecule, researchers can map the three-dimensional requirements of the target's binding site. This approach, often guided by computational modeling, can lead to the identification of the optimal stereoisomer with enhanced potency and selectivity. nih.gov
The table below provides examples of how chirality can be incorporated into 1-(2,3-dichlorophenyl)piperazine derivatives and the potential consequences for their biological activity.
| Position of Chiral Center | Example of Modification | Potential Impact on Ligand-Target Interaction |
| Substituent on Piperazine Ring | Introduction of a chiral alkyl or aryl group at the N4 position. | Differential binding affinity and efficacy between enantiomers due to stereospecific interactions with the receptor. |
| Within a Fused Scaffold | Creation of a fused heterocyclic system with defined stereochemistry. | Constrains the conformation of the molecule, leading to enantioselective binding. |
| In the Linker of a Bitopic Ligand | Incorporation of a chiral moiety, such as a cyclopropyl (B3062369) group, in the linker. | Influences the orientation of the secondary pharmacophore, affecting allosteric modulation and subtype selectivity. nih.gov |
Ultimately, a thorough understanding of the role of chirality and enantioselectivity is paramount for the rational design of next-generation ligands based on the 1-(2,3-dichlorophenyl)piperazine scaffold. The synthesis of enantiomerically pure compounds allows for a more precise elucidation of the SAR and is a key step in the development of safer and more effective therapeutic agents.
Role in Drug Discovery and Lead Optimization
As a Privileged Scaffold in Medicinal Chemistry
The piperazine (B1678402) ring is considered a "privileged scaffold" in drug design, a term used to describe molecular frameworks that can bind to multiple, diverse biological targets. researchgate.netnih.gov This versatility is due to its unique combination of properties, including solubility, basicity, chemical reactivity, and specific conformational characteristics. nih.gov The piperazine moiety is a common feature in numerous approved drugs across various therapeutic areas. researchgate.netnih.gov
The 1-(2,3-dichlorophenyl)piperazine (B491241) fragment, in particular, leverages these attributes. The dichlorinated phenyl ring provides specific steric and electronic properties that can be crucial for molecular recognition at the target receptor, while the piperazine core offers a flexible linker that can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com This allows medicinal chemists to systematically modify derivative compounds to achieve desired biological activity and drug-like properties. nih.gov Its utility is demonstrated in its incorporation into a wide range of biologically active agents, including those with anticancer, antidepressant, and antipsychotic properties. researchgate.net
Design of Dual-Target Ligands (e.g., Dopamine (B1211576) D3 Receptor and Mu-Opioid Receptor)
A contemporary strategy in drug design is the creation of single molecules that can interact with multiple targets, known as dual-target or multi-target ligands. This approach is particularly relevant for complex diseases where modulating more than one biological pathway may offer enhanced therapeutic efficacy or a better side-effect profile. nih.gov The 1-(2,3-dichlorophenyl)piperazine scaffold has been instrumental in developing such ligands, notably those targeting both the mu-opioid receptor (MOR) and the dopamine D3 receptor (D3R). nih.govnih.gov
The rationale for this specific dual-target approach is to develop safer and non-addictive pain management therapies. nih.gov While MOR agonists are effective analgesics, they carry a high risk of addiction. Concurrently targeting the D3R, which is implicated in the reinforcing effects of drugs, may mitigate this addictive potential without compromising pain relief. nih.gov
Researchers have successfully designed and synthesized bivalent ligands that incorporate the 1-(2,3-dichlorophenyl)piperazine moiety as the D3R pharmacophore, linked to a recognized MOR pharmacophore. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, have led to the identification of potent dual-target lead compounds. nih.govnih.gov
Table 1: Examples of Dual-Target MOR/D3R Ligands Incorporating the 1-(2,3-Dichlorophenyl)piperazine Scaffold
| Compound | D3R Pharmacophore | MOR Pharmacophore | Linker Strategy | Reference |
| Compound 23 | 2,3-Dichlorophenyl piperazine | N,N-dimethyl-diphenylbutanamide | Direct tethering | nih.gov |
| Compound 65 | 2,3-Dichlorophenyl piperazine | Phenylmorphan | Bivalent analog design | nih.gov |
Identification of Novel Lead Molecules and Analogues
The 1-(2,3-dichlorophenyl)piperazine core is a frequent starting point for the discovery of new lead compounds. A lead compound is a chemical that has pharmacological activity but may require modifications to improve its properties. medchemexpress.com The process of lead optimization involves iteratively synthesizing and testing analogues of the lead to enhance potency, selectivity, and pharmacokinetic characteristics. coleparmer.com
Numerous research programs have utilized this scaffold to generate libraries of novel analogues. For instance, a series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides was developed and evaluated, leading to the identification of potent dopamine D3 receptor ligands. nih.gov By systematically varying the aryl carboxamide portion and the linker length, researchers have been able to establish clear structure-activity relationships, guiding the design of more effective molecules. nih.govresearchgate.net This scaffold has also been used in the synthesis of novel sulfonamide derivatives and other heterocyclic systems, demonstrating its broad applicability in exploring new chemical space for various biological targets. mdpi.com
Development of Receptor-Selective Probes and Tools
Pharmacological research relies heavily on selective molecular probes—compounds that bind with high affinity and selectivity to a specific receptor subtype. These tools are essential for elucidating the physiological and pathological roles of their targets. The 1-(2,3-dichlorophenyl)piperazine moiety has been a cornerstone in the development of highly selective probes for the dopamine D3 receptor. nih.govresearchgate.net
The challenge in developing such probes often lies in achieving selectivity over closely related receptor subtypes, such as the dopamine D2 receptor. nih.gov Medicinal chemists have addressed this by using lead compounds containing the 1-(2,3-dichlorophenyl)piperazine scaffold and making targeted structural modifications. For example, introducing rigidity into the linker between the piperazine ring and a terminal aryl amide group was found to optimize D3 receptor affinity and significantly improve selectivity over the D2 receptor. researchgate.net
One notable success was the development of compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), which displayed a D2/D3 selectivity ratio of 133, a significant improvement over its parent lead compound. researchgate.net Further studies led to even more selective compounds, with some analogues showing over 1000-fold selectivity for the D3 receptor over the D2 receptor. drugbank.com These highly selective probes are invaluable for studying the D3 receptor's role in conditions like substance abuse and neuropsychiatric disorders. nih.gov
Table 2: D3 Receptor Selectivity of Probes Derived from a 1-(2,3-Dichlorophenyl)piperazine Scaffold
| Compound | D3 Ki (nM) | D2L Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| NGB 2904 (Lead) | 2.0 | 112 | 56 | researchgate.net |
| Compound 29 | 0.7 | 93.3 | 133 | researchgate.net |
| Compound 51 | 1.4 | 89.6 | 64 | nih.gov |
| Compound 8d | 0.26 | >1000 | >3846 | drugbank.com |
| Compound 8j | 2.6 | >3000 | >1154 | drugbank.com |
Strategies for Pharmacophore Optimization
Pharmacophore optimization is a critical component of lead optimization, focusing on refining the three-dimensional arrangement of chemical features necessary for biological activity. medchemexpress.comcoleparmer.com For ligands containing the 1-(2,3-dichlorophenyl)piperazine scaffold, several key optimization strategies have been employed to enhance their interaction with target receptors, particularly the dopamine D3 receptor.
Key strategies include:
Linker Modification: The length, rigidity, and chemical nature of the alkyl chain connecting the piperazine ring to other parts of the molecule have been systematically altered. For example, replacing a flexible butyl linker with a more rigid trans-butenyl linker was shown to enhance D3 receptor affinity and selectivity. researchgate.net
Aryl Amide Substitution: The terminal aryl group provides a key interaction point. Exploring a wide range of substituents on this ring has been a fruitful strategy for modulating potency and selectivity. nih.gov
Conformational Restriction: Introducing conformational constraints, such as replacing flexible chains with more rigid structures, can lock the molecule into a bioactive conformation, improving binding affinity. mdpi.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without sacrificing activity. For instance, replacing an amide group with a sulfonamide can introduce new interaction points with the receptor. mdpi.com
Role of Specific Functional Groups: Detailed studies have revealed the critical importance of specific atoms or groups. For example, research has shown that the carbonyl group in the amide linker of certain D3 ligands is pivotal for high-affinity binding, as its removal to create an amine-linked analogue dramatically reduced D3 receptor affinity. drugbank.com
These iterative design-and-synthesis cycles, often supported by computational chemistry, have been essential in transforming initial hits into highly potent and selective lead candidates for further development. nih.govmedchemexpress.com
Metabolic Pathways and Preclinical Pharmacokinetics of 1 2,3 Dichlorophenyl Piperazine Dihydrochloride
Formation as a Metabolite of Aripiprazole (B633)
1-(2,3-Dichlorophenyl)piperazine (B491241) (DCPP) is a known human metabolite of the atypical antipsychotic drug aripiprazole. wikipedia.orgncats.io Interestingly, this compound also serves as a chemical precursor in the industrial synthesis of aripiprazole itself. wikipedia.orggoogle.com The formation of DCPP in the body occurs through one of the primary metabolic routes of the parent drug.
N-Dealkylation Pathways
The generation of DCPP from aripiprazole is the result of N-dealkylation, a common metabolic reaction. silae.it This biotransformation involves the cleavage of the butoxy side chain from the piperazine (B1678402) nitrogen atom of the aripiprazole molecule. clinpgx.org N-dealkylation is one of three major biotransformation pathways for aripiprazole, alongside dehydrogenation and hydroxylation. clinpgx.orgfda.govnih.gov
Enzymatic Biotransformation (e.g., Cytochrome P450 Enzymes: CYP3A4, CYP2D6)
The metabolism of aripiprazole is extensive and primarily mediated by the cytochrome P450 (CYP) superfamily of liver enzymes, with CYP3A4 and CYP2D6 being the most important isoforms. fda.govresearchgate.netbenthamdirect.com In vitro studies using human liver microsomes have identified the specific roles these enzymes play. nih.gov The N-dealkylation pathway that produces 1-(2,3-dichlorophenyl)piperazine is catalyzed specifically by CYP3A4. clinpgx.orgfda.govnih.govdrugbank.com
While CYP3A4 is responsible for forming DCPP, both CYP3A4 and CYP2D6 are involved in the other principal metabolic pathways of aripiprazole. nih.govnih.gov This includes the dehydrogenation reaction that forms dehydroaripiprazole, the main active metabolite of aripiprazole. nih.govnih.gov The subsequent metabolism of arylpiperazine compounds like DCPP often involves oxidation, a process typically dependent on CYP2D6.
Brain Distribution and Accumulation in Preclinical Models
Preclinical studies in animal models indicate that DCPP readily distributes to the brain. Phenylpiperazines as a class of molecules are known to concentrate in brain tissue. silae.it A study conducted in rats demonstrated that DCPP has a significantly higher brain uptake compared to its parent drug, aripiprazole. silae.it The brain-to-blood concentration ratio for DCPP was approximately 26, whereas for aripiprazole it was about 5. silae.it
| Compound | Brain-to-Blood Ratio |
|---|---|
| Aripiprazole | ~5 |
| 1-(2,3-Dichlorophenyl)piperazine (DCPP) | ~26 |
Furthermore, the brain concentration of aripiprazole has been shown to be regulated by the P-glycoprotein (ABCB1) efflux transporter at the blood-brain barrier. clinpgx.orgclinpgx.org In mice genetically deficient in P-glycoprotein, brain concentrations of aripiprazole were found to be significantly elevated, suggesting this transporter actively limits its penetration into the central nervous system. clinpgx.org This mechanism may also influence the brain accumulation of its metabolite, DCPP.
Metabolite-to-Parent Drug Ratios in Animal Studies
In preclinical evaluations using rats, the metabolite-to-parent drug ratio of DCPP to aripiprazole was found to be considerably higher in the brain than in the blood at steady state. silae.it On a molar basis, the DCPP/aripiprazole ratio in the brain was approximately 0.43, while in the blood it was only 0.08. silae.it This highlights the differential distribution of the metabolite and parent drug into the central nervous system.
| Matrix | Metabolite-to-Parent Drug Ratio (Mean ± SD) |
|---|---|
| Blood | 0.08 ± 0.01 |
| Brain | 0.43 ± 0.07 |
This contrasts with findings in humans, where DCPP is considered a minor metabolite. silae.it In serum from patients receiving therapeutic doses of aripiprazole, DCPP is present at much lower concentrations than the parent drug. silae.it
Influence of Metabolic Stability on Pharmacological Activity
Despite being a minor metabolite in terms of plasma concentration, 1-(2,3-dichlorophenyl)piperazine is pharmacologically active. wikipedia.org It has been shown to function as a partial agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org However, its affinity for these receptors is lower than that of aripiprazole. silae.it
Advanced Research Methodologies and Future Directions in 1 2,3 Dichlorophenyl Piperazine Dihydrochloride Studies
In Vitro Experimental Models for Biological Activity Assessment
In vitro models provide a foundational understanding of the molecular interactions of 1-(2,3-dichlorophenyl)piperazine (B491241) dihydrochloride (B599025). These controlled, cell-based systems are instrumental in assessing its direct effects on specific cellular targets, such as receptors and enzymes, thereby offering insights into its mechanism of action.
Cell-Based Assays for Receptor Binding and Functional Activity
Cell-based assays are fundamental in characterizing the interaction of 1-(2,3-dichlorophenyl)piperazine (DCPP), the active moiety of the dihydrochloride salt, with various neurotransmitter receptors. Radioligand binding assays, utilizing cell lines engineered to express specific receptor subtypes, have been employed to determine the affinity of DCPP and its analogs for dopamine (B1211576) and serotonin (B10506) receptors.
Research has demonstrated that 2,3-DCPP acts as a partial agonist at dopamine D2 and D3 receptors. fda.gov This dual activity is a key feature of its pharmacological profile. Furthermore, studies on a series of N-(2,3-dichlorophenyl)piperazine analogs have revealed high affinity for the serotonin 5-HT1A receptor. The binding affinities for some of these analogs are detailed in the table below.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) |
|---|---|---|
| Analog 12b | 0.3 | 40 |
| Analog 12c | 0.9 | 53 |
| Analog 12e | 0.4 | 45 |
| Analog 12g | 0.5 | 48 |
These cell-based receptor binding studies are critical for establishing the initial pharmacological footprint of the compound and guiding further in vivo investigations. The high affinity for multiple receptor types suggests a complex mechanism of action within the central nervous system.
Enzyme Inhibition Studies
While not a primary focus of research for this compound, studies have revealed that 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.gov DHCR7 is the final enzyme in the cholesterol biosynthesis pathway. This inhibitory action was discovered in the context of investigating the side effects of drugs that have 2,3-DCPP as a metabolite, such as aripiprazole (B633) and cariprazine (B1246890). nih.gov In cell culture experiments, 2,3-DCPP led to a significant increase in 7-dehydrocholesterol levels at nanomolar concentrations, indicating potent enzyme inhibition. nih.gov There is currently no available research directly linking 1-(2,3-dichlorophenyl)piperazine dihydrochloride to the inhibition of fatty acid synthase.
In Vivo Animal Models for Pharmacological Evaluation
Assessment of Dopaminergic System Modulation
The role of 1-(2,3-dichlorophenyl)piperazine (DCPP) in modulating the dopaminergic system is of particular interest, especially in the context of conditions like Parkinson's disease and L-dopa-induced abnormal involuntary movements (dyskinesia). While direct studies using this compound in animal models of Parkinson's disease are not extensively documented, its status as a major metabolite of the atypical antipsychotic aripiprazole provides an indirect line of investigation. Aripiprazole itself has been reported in some cases to induce or worsen parkinsonian symptoms. dusunenadamdergisi.orgresearchgate.netnih.govnih.govresearchgate.net Conference proceedings have mentioned the evaluation of DCPP derivatives in relation to L-DOPA-induced dyskinesia in monkeys, suggesting an area of ongoing research. portico.org
Studies on Central Nervous System Effects
The effects of 1-(2,3-dichlorophenyl)piperazine (DCPP) on the central nervous system, including motor coordination, have been investigated in animal models. A product monograph for aripiprazole, which is metabolized to DCPP, notes that a 28-day oral toxicity study in rats with 2,3-DCPP resulted in CNS-related clinical signs. hres.ca Furthermore, a conference abstract indicates that derivatives of DCPP have been assessed for their effects on locomotor activity and performance on the rotarod test, a standard method for evaluating motor coordination in rodents. portico.org
Brain Distribution and Concentration in Rodent Models
Understanding the ability of a compound to cross the blood-brain barrier and its resulting concentration in the brain is critical for assessing its potential central nervous system effects. Studies on the pharmacokinetics of aripiprazole in rats have provided valuable data on its metabolite, 1-(2,3-dichlorophenyl)piperazine (DCPP). It has been reported that DCPP can account for up to 40% of the steady-state plasma concentrations of the parent drug in the rat brain. nih.govresearchgate.net
In a study involving mice treated with cariprazine, another drug that metabolizes to DCPP, it was found that 2,3-DCPP was the most prevalent metabolite in the embryonic brain. nih.gov These findings confirm that DCPP effectively penetrates the brain and achieves significant concentrations, a prerequisite for its pharmacological activity within the central nervous system. An overview of these findings is presented in the table below.
| Animal Model | Parent Compound | Finding |
|---|---|---|
| Rat | Aripiprazole | DCPP constitutes up to 40% of parent drug's steady-state concentration in the brain. nih.govresearchgate.net |
| Mouse (embryonic) | Cariprazine | DCPP is the most abundant metabolite in the embryonic brain. nih.gov |
Application of Chemoinformatics and Computational Drug Design
The exploration of 1-(2,3-dichlorophenyl)piperazine and its derivatives has been significantly advanced by the integration of chemoinformatics and computational drug design. These in silico methods provide a rational basis for designing new molecules, predicting their biological activity, and understanding their mechanisms of action at a molecular level, thereby accelerating the drug discovery process while reducing costs and the need for extensive animal testing. nih.gov
A key computational tool is the Quantitative Structure-Activity Relationship (QSAR) analysis, which attempts to correlate the physicochemical properties of compounds with their biological potency using mathematical models. nih.gov For arylpiperazine derivatives, QSAR studies involve generating 3D structures of the molecules and performing geometry optimization using methods like Density Functional Theory (DFT). researchgate.net From these optimized structures, a wide range of molecular descriptors—such as topological, electrostatic, and geometrical properties—are calculated. researchgate.net These descriptors are then used to build predictive models that can forecast the biological activity of newly designed, unsynthesized compounds, guiding chemists to prioritize the most promising candidates for synthesis. nih.govresearchgate.net
Molecular docking is another critical computational technique used in the study of these compounds. This method simulates the binding of a ligand to the three-dimensional structure of its target receptor. For instance, molecular modeling based on the crystal structure of the dopamine D₃ receptor (D₃R) has been employed to understand how ligands derived from the 1-(2,3-dichlorophenyl)piperazine scaffold interact with the receptor's binding sites. nih.gov These studies have shown that the 2,3-dichlorophenyl piperazine (B1678402) moiety typically binds to the primary orthosteric binding site (OBS), while other parts of more complex molecules can engage with a less conserved secondary binding pocket (SBP). nih.govnih.gov Such insights are invaluable for designing bitopic ligands with enhanced affinity and selectivity. nih.gov This computational approach allows researchers to visualize and analyze key interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand recognition and efficacy, providing a clear rationale for structural modifications aimed at improving the pharmacological profile.
Development of Emerging Analogues and Hybrid Compounds
The 1-(2,3-dichlorophenyl)piperazine scaffold serves as a versatile building block for the development of novel analogues and hybrid compounds designed to achieve improved potency, selectivity, and functional activity at various biological targets, particularly dopamine and serotonin receptors. Research in this area focuses on strategic structural modifications to explore and optimize ligand-receptor interactions.
One successful approach involves the systematic modification of different components of the molecular structure. For example, a series of novel dopamine D₃ receptor ligands were designed by combining the aryl-substituted piperazine ring with varying alkyl chain linkers (typically 3 to 5 carbons in length) and a terminal aryl amide group. researchgate.net This modular design allows for the fine-tuning of properties, leading to the identification of analogues with high affinity and selectivity for the D₃ receptor over D₂ and D₄ subtypes. researchgate.net
A more advanced strategy is the creation of "hybrid" or "bitopic" ligands through scaffold hybridization. This design concept involves chemically linking the 1-(2,3-dichlorophenyl)piperazine nucleus, which acts as the primary pharmacophore (PP), to a distinct secondary pharmacophore (SP) via a flexible linker. nih.govacs.org This approach led to the discovery of potent D₃R-selective or multitarget ligands. nih.gov In one such study, the N-(2,3-dichlorophenyl)piperazine moiety was connected to scaffolds like 1,4-benzodioxane-2-carboxamide using a butyl chain. nih.govwindows.net The resulting hybrid compounds were found to interact with both the orthosteric and secondary binding pockets of the D₃ receptor, leading to unique pharmacological profiles. nih.gov Some of these compounds exhibited potent D₃R partial agonism combined with D₂R antagonism and activity at serotonin receptors, a profile considered promising for the development of new antipsychotic agents. windows.net
Another innovative application of this hybrid strategy is the development of dual-target ligands for non-addictive pain management. Researchers have designed molecules that incorporate the 2,3-dichlorophenyl piperazine scaffold (for D₃R affinity) with a separate moiety that targets the mu-opioid receptor (MOR). nih.gov This creates a single chemical entity with the potential to modulate both receptor systems, a novel approach to addressing the opioid crisis. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| Analogue 51 (Fluorenylcarboxamide derivative) | Dopamine D₃ | 1.4 | Not Specified | researchgate.net |
| Hybrid Compound 3 (6,6-diphenyl-1,4-dioxane derivative) | Dopamine D₃ | 1.1 | Partial Agonist (EC₅₀ = 9.8 nM) | windows.net |
| Hybrid Compound 6 (5,5-diphenyl-1,4-dioxane derivative) | Dopamine D₃ | 0.57 | Partial Agonist | windows.net |
| Hybrid Compound 6 (5,5-diphenyl-1,4-dioxane derivative) | Dopamine D₂ | 1.9 | Antagonist | windows.net |
| Hybrid Compound 6 (5,5-diphenyl-1,4-dioxane derivative) | Serotonin 5-HT₁A | 5.3 | Agonist | windows.net |
| Hybrid Compound 9 (1,4-benzodioxane derivative) | Dopamine D₃ | 0.89 | Partial Agonist | windows.net |
Future Research Opportunities in Novel Compound Development
The foundational structure of 1-(2,3-dichlorophenyl)piperazine continues to present significant opportunities for the development of novel therapeutic agents. Future research is poised to expand into new therapeutic areas, refine existing pharmacological profiles, and leverage innovative discovery methodologies.
A primary avenue for future work lies in the development of highly selective molecular probes. Detailed structure-activity relationship (SAR) studies on existing analogues provide crucial information that can guide the design of next-generation compounds with exceptional selectivity for specific receptor subtypes, such as the dopamine D₃ receptor. researchgate.net Such probes are essential tools for elucidating the precise roles of these receptors in neuropsychiatric disorders. researchgate.net
Furthermore, the multitarget profiles observed in recently developed hybrid compounds open up promising future directions. The ability to combine D₃R partial agonism with D₂R antagonism and 5-HT₁A agonism in a single molecule is a highly sought-after profile for atypical antipsychotics. windows.net Future research will likely focus on optimizing the balance of activities at these different receptors to create drugs with enhanced efficacy and improved side-effect profiles for treating complex conditions like schizophrenia. Similarly, the development of dual-target MOR-D₃R ligands represents a novel and important strategy for creating non-addictive analgesics, addressing a major unmet need in pain management. nih.gov
The therapeutic potential of the arylpiperazine scaffold may also extend beyond its traditional focus on central nervous system disorders. Emerging research has highlighted the potential of arylpiperazine derivatives as anticancer agents. nih.govmdpi.com This suggests a compelling new direction for future research, where derivatives of 1-(2,3-dichlorophenyl)piperazine could be designed and screened for anti-proliferative activity against various cancer cell lines. Exploring the modular nature of this scaffold could lead to the discovery of compounds that interact with molecular targets implicated in cancer pathogenesis. nih.gov
Finally, novel research methodologies could accelerate the discovery process. The concept of Distributed Drug Discovery (D3), which involves a global network of students and researchers in the synthesis and screening of compound libraries, presents an opportunity to rapidly explore the chemical space around the arylpiperazine core. nih.gov Applying such collaborative models could uncover new leads for a variety of diseases in a more efficient and cost-effective manner. nih.gov
Q & A
Q. What are the established synthetic routes for 1-(2,3-dichlorophenyl)piperazine dihydrochloride, and how are they optimized?
Methodological Answer: Two primary synthesis routes are documented:
- Cyclo-condensation method : Diethanolamine is halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, followed by reaction with 2,3-dichloroaniline in aqueous solution without catalysts. Characterization via H NMR and IR confirms structural integrity .
- Alternative route : Trans-4-aminocyclohexyl acetic acid derivatives undergo coupling with 1-(2,3-dichlorophenyl)piperazine using carboxylic acid-activating reagents (e.g., EDCI or DCC). This method emphasizes protecting group strategies (e.g., tert-butoxycarbonyl) and reflux conditions in acetonitrile .
Optimization : Catalyst-free aqueous conditions reduce side reactions , while potassium carbonate aids in deprotonation during nucleophilic substitution .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy : H NMR (δ 3.55–2.64 ppm for piperazine protons) and IR (N-H stretching at ~3300 cm) confirm backbone structure .
- Chromatography : HPLC (retention time ~2.5 min) and preparative HPLC purify products, especially when side reactions (e.g., chlorine loss during LAH reduction) occur .
- Mass Spectrometry : ESI-MS detects molecular ions (e.g., [M+H] at m/z 399.1 for derivatives) .
Q. How is this compound utilized as a pharmaceutical intermediate?
Methodological Answer: It serves as a precursor for antipsychotics like aripiprazole and cariprazine . Key steps include:
- Aripiprazole synthesis : Coupling with trans-4-aminocyclohexyl acetic acid derivatives via reductive amination or alkylation .
- Cariprazine preparation : Reacting with dimethylcarbamoyl derivatives under activating conditions (e.g., EDCI) to form urea-linked analogs .
Advanced Research Questions
Q. What pharmacological mechanisms underlie its activity as a dopamine receptor modulator?
Methodological Answer:
- D/D antagonism : Radioligand binding assays (e.g., H-spiperone displacement) show nanomolar affinity. Structural features (2,3-dichlorophenyl group) enhance receptor selectivity over serotonin receptors .
- Dual-target ligands : Modifications (e.g., pyridinyl or trifluoromethyl substituents) are tested in functional assays (cAMP inhibition, β-arrestin recruitment) to balance D/μ-opioid receptor (MOR) activity .
Q. How do structural modifications impact structure-activity relationships (SAR)?
Methodological Answer:
- Chlorine positioning : 2,3-dichloro substitution maximizes DR affinity (IC < 10 nM) compared to 3-chloro or 2-methoxy analogs .
- Piperazine derivatization : Alkyl or sulfonamide extensions (e.g., benzyl groups) improve blood-brain barrier penetration, assessed via logP calculations and in vivo pharmacokinetic studies .
Q. What challenges arise during synthesis, and how are they mitigated?
Methodological Answer:
Q. How are analytical methods validated for quantifying this compound in formulations?
Methodological Answer:
- HPLC validation : Parameters include linearity (r > 0.999), precision (%RSD < 2%), and LOD/LOQ (0.1–0.5 μg/mL). Mobile phases (acetonitrile:phosphate buffer) resolve impurities like 1-(3-chlorophenyl)piperazine .
- Stability testing : Forced degradation (heat, light, pH extremes) identifies degradation pathways, ensuring method robustness .
Q. How can researchers resolve contradictions in reported pharmacological data?
Methodological Answer:
- Cross-assay validation : Compare radioligand binding (cell membranes) with functional assays (cAMP/G protein activation) to confirm antagonism vs. partial agonism .
- Structural corroboration : X-ray crystallography or DFT calculations verify protonation states of the piperazine ring, which affect receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
